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Compound of Interest

Compound Name: Tilpisertib fosmecarbil tfa

Cat. No.: B15579698 Get Quote

Tilpisertib (GS-4875) is a potent and highly selective inhibitor of Tumor Progression Locus 2

(TPL2) kinase, also known as MAP3K8 or COT.[1] TPL2 is a key upstream regulator of the

MEK-ERK signaling pathway, which is involved in inflammatory responses.[2] This guide

provides a comparative analysis of the kinase selectivity profile of Tilpisertib against alternative

inhibitors that target a related signaling node, the p38 MAP kinases: Losmapimod and

Ralimetinib.

This comparison is intended for researchers, scientists, and drug development professionals to

understand the distinct selectivity profiles and potential applications of these inhibitors.

Kinase Selectivity Profiles: A Comparative Overview
The following table summarizes the available quantitative data on the inhibitory activity of

Tilpisertib, Losmapimod, and Ralimetinib against their primary targets and key off-targets.

While a complete head-to-head kinase panel screening for all three compounds is not publicly

available, the data presented below is compiled from various sources to provide a comparative

perspective. Tilpisertib is characterized by its high selectivity for TPL2 with no significant off-

target binding reported.[1] In contrast, p38 MAPK inhibitors can exhibit varying degrees of

selectivity.
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Kinase Target Tilpisertib (GS-4875) Losmapimod
Ralimetinib

(LY2228820)

Primary Target
IC50: 1.3 nM

(TPL2/MAP3K8)[1]

pKi: 8.1 (p38α), 7.6

(p38β)[3]

IC50: 5.3 nM (p38α),

3.2 nM (p38β)[4]

Key Off-Targets

No significant off-

target binding activity

reported.[1]

Not extensively

reported in publicly

available data.

IC50: >30-fold less

potent against EGFR

than p38α[4]

Other Kinases

Little to no inhibition of

phosphorylated p38,

JNK, or p65.[1]

Data not available.

No effect on

phosphorylation of

JNK, ERK1/2, c-Jun,

ATF2, or c-Myc.[5]

Signaling Pathways and Points of Inhibition
Tilpisertib and the p38 MAPK inhibitors, Losmapimod and Ralimetinib, target different kinases

within the broader MAPK signaling cascade. Tilpisertib inhibits TPL2, a MAP3K, thereby

blocking the downstream activation of MEK and ERK.[2] Losmapimod and Ralimetinib inhibit

p38 MAPK, a downstream kinase activated by various cellular stresses and inflammatory

cytokines.[6][7]
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Caption: MAPK Signaling Pathway and Inhibitor Targets.

Experimental Protocols
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The kinase selectivity of small molecule inhibitors is commonly determined using in vitro

binding or enzymatic assays.

KINOMEscan™ Assay (Competition Binding Assay)
A widely used method for assessing kinase inhibitor selectivity is the KINOMEscan™ platform,

which is a competition-based binding assay.[8][9]

Assay Principle: The assay measures the ability of a test compound to compete with an

immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of

kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag.

Procedure:

Kinases are expressed as fusions with a DNA tag.

The test compound, the DNA-tagged kinase, and an immobilized ligand are incubated

together.

If the test compound binds to the kinase, it prevents the kinase from binding to the

immobilized ligand.

The amount of kinase bound to the immobilized ligand is measured by qPCR.

The results are typically reported as percent of control, where a lower percentage

indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd)

can also be determined from dose-response curves.

Fluorescence Polarization (FP) Kinase Assay
Fluorescence polarization is a solution-based, homogeneous technique used to measure

molecular binding events.[10][11]

Assay Principle: The assay is based on the principle that a small, fluorescently labeled

molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When

the tracer binds to a larger molecule, such as a kinase, its tumbling is slowed, leading to an

increase in fluorescence polarization. In a competitive format, an unlabeled inhibitor will

compete with the tracer for binding to the kinase, causing a decrease in polarization.
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Procedure:

A fluorescently labeled tracer (e.g., a known ligand or ATP competitive probe) is incubated

with the kinase.

The test compound is added in various concentrations.

The mixture is incubated to reach binding equilibrium.

The fluorescence polarization is measured using a plate reader.

A decrease in polarization indicates displacement of the tracer by the test compound, from

which the IC50 can be calculated.

Experimental Workflow for Kinase Inhibitor Profiling
The following diagram illustrates a typical workflow for the screening and characterization of

kinase inhibitors.
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Caption: Kinase Inhibitor Discovery Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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